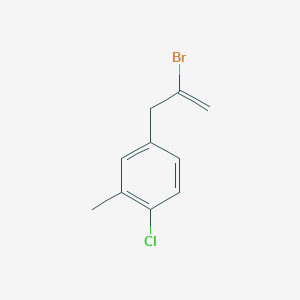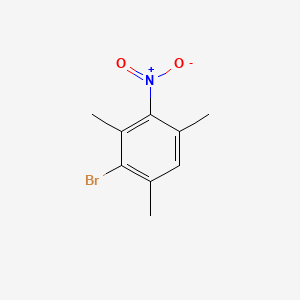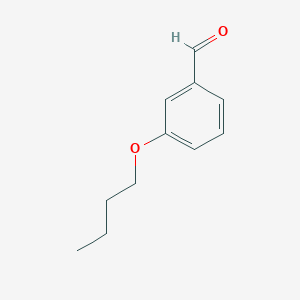
2-クロロ-3-(1H-ピロール-1-イル)ピリジン
概要
説明
科学的研究の応用
2-chloro-3-(1H-pyrrol-1-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用機序
Target of Action
It’s worth noting that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Compounds with a similar structure have been shown to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1H-pyrrol-1-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2-chloro-3-(1H-pyrrol-1-yl)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 2-chloro-3-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrolinones.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce pyrrolinones.
- Reduction reactions result in reduced pyridine derivatives .
類似化合物との比較
- 2-Chloro-3-(1H-pyrrol-1-yl)pyridine
- 2-Chloro-3-(N-pyrryl)-pyridine
- 2-Chloro-3-pyrrolylpyridine
Comparison: 2-chloro-3-(1H-pyrrol-1-yl)pyridine stands out due to its unique structure, which combines the properties of both pyridine and pyrrole rings. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
特性
IUPAC Name |
2-chloro-3-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHURMQZAOERMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374065 | |
| Record name | 2-chloro-3-pyrrol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70291-26-8 | |
| Record name | 2-chloro-3-pyrrol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
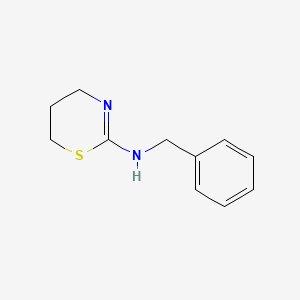
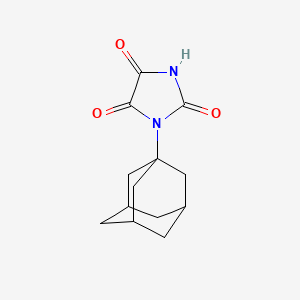

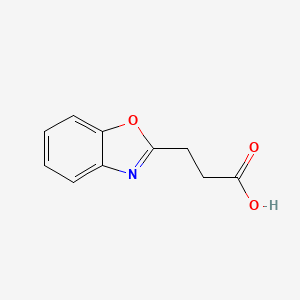
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)



